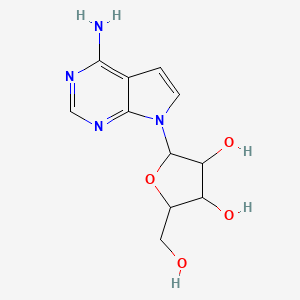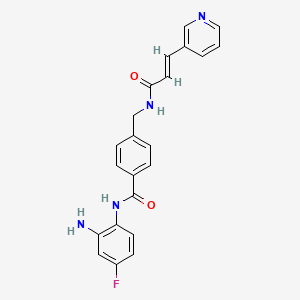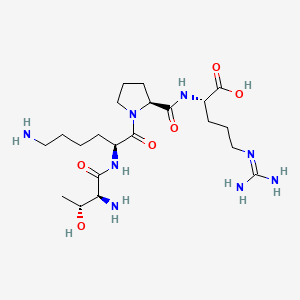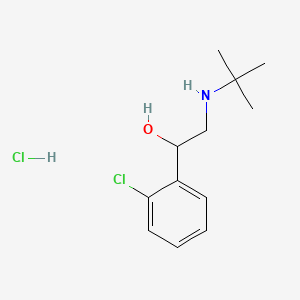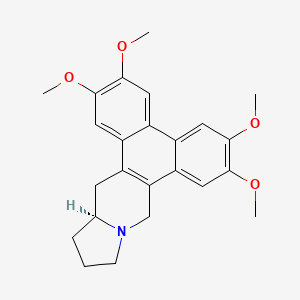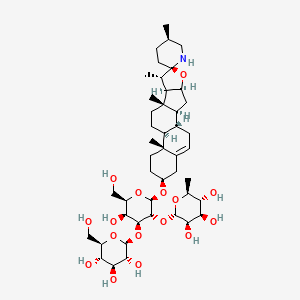
ソラソニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solasonine is a glycoalkaloid found in Solanum plants of the Solanaceae family . It has various applications including pharmacology, cancer treatments, and even a role as a pesticide . It is a ferroptosis inducer and has anti-infection, anti-cancer, and neurogenesis promoting properties .
Synthesis Analysis
The aglycone unit of Solasonine consists of a hydrophobic C27 steroid skeleton of cholestane with nitrogen incorporated into the F ring . An efficient synthesis of the steroidal alkaloids solasodine, O-acetylsolasodine, and soladulcidine starting from easily available diosgenin and tigogenin in five or six steps is described .Molecular Structure Analysis
The aglycone unit of Solasonine consists of a hydrophobic C27 steroid skeleton of cholestane with nitrogen incorporated into the F ring . Molecular docking analysis was conducted to evaluate the binding affinity of solasonine towards NRP1 protein .Chemical Reactions Analysis
Solasonine is a secondary metabolite made of a nitrogen-containing steroidal skeleton linked to a (poly)saccharide, naturally occurring in the members of the Solanaceae and Liliaceae plant families . It significantly inhibits the hedgehog (Hh) pathway activity .Physical And Chemical Properties Analysis
Solasonine has a molecular formula of C45H73NO16 and a molecular weight of 884.06 . It has a CAS number of 19121-58-5 .科学的研究の応用
ヘッジホッグ経路活性の阻害
ソラソニンは、天然のグリコアルカロイド化合物であり、ヘッジホッグ (Hh) 経路活性を有意に阻害することが判明しています . この経路は、胚発生のパターニング、組織恒常性、癌など、さまざまな生理学的および病理学的状態において重要な役割を果たしています . ソラソニンは、C3H10T1/2細胞におけるアルカリホスファターゼ (ALP) 活性を阻害し、Gli1およびPtch1のmRNA発現の減少を伴います .
転写因子Gliへの作用
ソラソニンは、その転写因子Gliに作用することで、Hh経路活性を阻害することが判明しています . これは、現在のSmo阻害剤の耐性を克服するために特に有用となる可能性があります .
Gli-ルシフェラーゼ活性の阻害
ソラソニンは、Smo変異体の異所性発現によって引き起こされるGli-ルシフェラーゼ活性を阻害することが観察されています . これは、現在のSmo阻害剤に対する耐性に対処するのに役立ちます .
潜在的な治療用途
過去10年間で、ソラソニンを含むナス属ステロイド (グリコ) アルカロイドに対して、17種類以上の潜在的な治療用途 (抗生物質、抗ウイルス剤、抗炎症剤など) が報告されています .
新しい治療法の開発
ナス属S (G) Asの生物活性とその作用機序は、新しい治療法の開発に向けた価値と課題を明らかにすることを目的として深く分析されてきました .
臨床開発に向けた今後の研究
ソラソニンを含むナス属ステロイドグリコアルカロイドファミリーの治療的価値と課題は、臨床開発に向けた今後の研究のための新たな洞察を提供するために議論されています .
作用機序
Target of Action
Solasonine, a natural glycoalkaloid compound, primarily targets the Hedgehog (Hh) signaling pathway . This pathway plays critical roles in various physiological and pathological conditions, such as embryonic patterning, tissue homeostasis, and cancer . Solasonine also targets Gli , the final effector of the Hh signaling pathway . In addition, it has been found to target Neuropilin-1 (NRP1) and other signaling pathways, such as PI3K/AKT and ERK/MAPK pathways .
Mode of Action
Solasonine inhibits the Hh pathway activity by acting on its transcriptional factor Gli . It also inhibits the alkaline phosphatase (ALP) activity in cells, concomitantly with reductions of the mRNA expression of Gli1 and Ptch1 . Furthermore, solasonine exhibits selectivity against Hh pathway activity . It has been suggested that solasonine can bind to the b1 domain of NRP1 protein with a reasonable and stable docking conformation .
Biochemical Pathways
Solasonine affects multiple pathways including the ErbB signaling pathway and estrogen signaling pathway . It regulates these pathways by interacting with key genes such as AKT1 (AKT serine/threonine kinase 1), ESR1 (estrogen receptor 1), EGFR (epidermal growth factor receptor), SRC (proto-oncogene tyrosine-protein kinase Src), AR (androgen receptor) and MMP9 (matrix metalloproteinase 9) .
Pharmacokinetics
It is known that solasonine is a poisonous chemical compound when used at high levels . It is a glycoside of solasodine . High levels of glycoalkaloids are toxic to humans due to their ability to disrupt cell-membrane function .
Result of Action
Solasonine significantly inhibits the Hh pathway activity by acting on Gli . It also inhibits tumor cell proliferation, induces apoptosis, induces ferroptosis in tumor cells, and inhibits tumor cell metastasis . By activating apoptosis and autophagy, it inhibits cell viability, migration, invasion, and blood vessel formation .
Safety and Hazards
生化学分析
Biochemical Properties
Solasonine is a potential compound in tumor suppression, which is closely linked to ferroptosis . Ferroptosis is a type of iron-dependent oxidative cell death caused by excessive lipid peroxidation . Solasonine interacts with various biomolecules to exert its effects. For instance, it causes an accumulation of lipid peroxide, Fe 2+, and reactive oxygen species (ROS) .
Cellular Effects
Solasonine has been observed to have significant effects on various types of cells and cellular processes. In lung adenocarcinoma cells, for example, solasonine precisely exerts antitumor ability . It influences cell function by inducing cell death, as well as affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of solasonine involves causing redox imbalance and mitochondrial oxidative stress of ferroptosis in lung adenocarcinoma . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that solasonine can cause failures of antioxidant defense and mitochondrial damage .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Solasonine involves a multi-step process that includes protection, functionalization, and deprotection reactions. The key steps involve the formation of the pyrrolidine ring, the introduction of the sugar moiety, and the final deprotection of the protecting groups. The synthesis pathway involves the use of various chemical reagents and catalysts to facilitate the reactions.", "Starting Materials": [ "L-tyrosine", "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid", "acetic anhydride", "sodium hydroxide", "methanol", "acetic acid", "triethylamine", "benzyl bromide", "peracetic acid", "p-toluenesulfonic acid", "methyl iodide", "acetonitrile", "sodium methoxide", "2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide", "palladium on carbon", "ammonium formate" ], "Reaction": [ "Protection of L-tyrosine with benzyl bromide and sodium hydroxide", "Reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol with sodium borohydride", "Functionalization of 3,4-dimethoxybenzyl alcohol with ethyl acetoacetate and p-toluenesulfonic acid to form 2-(3,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester", "Conversion of 2-(3,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester to 2-(3,4-dimethoxyphenyl)pyrrolidine-3,4-dicarboxylic acid ethyl ester with ammonium formate and palladium on carbon", "Protection of 2-(3,4-dimethoxyphenyl)pyrrolidine-3,4-dicarboxylic acid ethyl ester with acetic anhydride and triethylamine", "Introduction of the sugar moiety with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide and silver trifluoromethanesulfonate", "Deprotection of the protecting groups with methanol and hydrochloric acid to yield Solasonine" ] } | |
CAS番号 |
19121-58-5 |
分子式 |
C45H73NO16 |
分子量 |
884.1 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42-,43+,44+,45+/m1/s1 |
InChIキー |
QCTMYNGDIBTNSK-NJWQQIEESA-N |
異性体SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |
外観 |
Solid powder |
その他のCAS番号 |
19121-58-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha-solamargine alpha-solamarine alpha-solamarine, (3beta,22alpha,25R)-isomer alpha-solasonine solasonine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
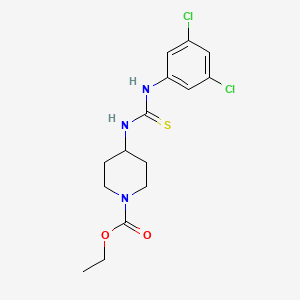
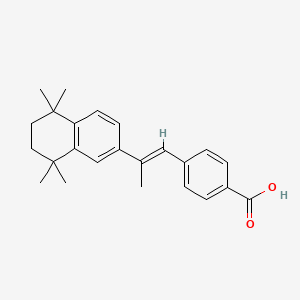
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
